(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid
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Overview
Description
(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid is a complex heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a nitro group at the 8th position and a carboxylic acid group at the 5th position.
Preparation Methods
The synthesis of (4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are classical methods used to construct the quinoline scaffold . Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure environmentally friendly processes .
Chemical Reactions Analysis
(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes and pathways.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of (4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to (4aR,5S)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid include other quinoline derivatives such as quinoline-4-carboxylic acid and quinoline-5-carboxylic acid. These compounds share the quinoline scaffold but differ in the position and nature of functional groups. The unique combination of a nitro group and a carboxylic acid group in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H16N2O4 |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
(4aR,5S)-8-nitro-2,3,4,4a,5,6-hexahydro-1H-benzo[c]quinolizine-5-carboxylic acid |
InChI |
InChI=1S/C14H16N2O4/c17-14(18)11-8-9-7-10(16(19)20)4-5-12(9)15-6-2-1-3-13(11)15/h4-5,7,11,13H,1-3,6,8H2,(H,17,18)/t11-,13+/m0/s1 |
InChI Key |
RIKMSJBWDDECKT-WCQYABFASA-N |
Isomeric SMILES |
C1CCN2[C@H](C1)[C@H](CC3=C2C=CC(=C3)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CCN2C(C1)C(CC3=C2C=CC(=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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